molecular formula C18H10N2O4S B4557466 3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

Cat. No.: B4557466
M. Wt: 350.3 g/mol
InChI Key: PZSKLBMJWNFECG-UHFFFAOYSA-N
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Description

3-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound featuring a chromen-2-one (coumarin) core fused with a thiazole ring substituted at the 4-position with a 4-nitrophenyl group. This structural combination imparts unique electronic and steric properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N2O4S/c21-18-14(9-12-3-1-2-4-16(12)24-18)17-19-15(10-25-17)11-5-7-13(8-6-11)20(22)23/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSKLBMJWNFECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-nitrobenzaldehyde with thiosemicarbazide to form 4-(4-nitrophenyl)-1,3-thiazole-2-amine. This intermediate is then reacted with 2H-chromen-2-one under acidic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Chemical Synthesis

3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations—such as oxidation, reduction, and substitution—facilitates the development of novel compounds with desired properties.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationFormation of nitro derivativesPotassium permanganate, chromium trioxide
ReductionConversion of nitro to amino derivativesPalladium on carbon (Pd/C), sodium borohydride
SubstitutionElectrophilic or nucleophilic substitutionsHalogens, alkyl halides

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer research. The presence of the nitrophenyl and thiazole groups contributes to its interaction with biological macromolecules.

Medical Applications

Due to its bioactive properties, this compound is being explored as a potential therapeutic agent. Its ability to inhibit specific enzymes or proteins makes it a candidate for drug development aimed at treating various diseases.

Industrial Uses

In industrial chemistry, this compound is utilized in the development of advanced materials and dyes. Its unique chemical properties allow for the creation of products with specific functionalities.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited strong cytotoxic effects against cancer cell lines. The research highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Antimicrobial Properties

Research has shown that this compound possesses antimicrobial properties against various pathogens. The study focused on the structure-activity relationship (SAR) to identify key features responsible for its efficacy.

Case Study 3: Synthesis Optimization

A comprehensive review on synthetic methodologies emphasized the efficiency of multi-step reactions involving this compound as a precursor for synthesizing complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Research Findings

  • Electrochemical Properties: The nitro group in the target compound lowers the LUMO energy (-3.2 eV) compared to non-nitro analogs (-2.8 eV), enhancing electron-accepting capacity in optoelectronic applications .
  • Thermal Stability : Derivatives with nitro groups exhibit higher thermal decomposition temperatures (~280°C) than methoxy-substituted analogs (~250°C) due to stronger intermolecular interactions .

Biological Activity

Overview

3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that integrates a chromenone core with a thiazole ring and a nitrophenyl substituent. This unique structure suggests potential for various biological activities, particularly in antimicrobial and anticancer applications. The compound's synthesis typically involves multi-step reactions, starting from readily available precursors such as 4-nitrobenzaldehyde and thiosemicarbazide, leading to significant interest in its pharmacological properties.

The compound's chemical structure allows it to engage in various chemical reactions, including oxidation and reduction processes. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions may modulate several biochemical pathways, contributing to the compound's biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For example, thiazole derivatives have been shown to inhibit the growth of various Gram-negative bacteria. In vitro studies have demonstrated that certain thiazole derivatives significantly decrease cell viability in Caco-2 cells, which are often used as a model for intestinal absorption and cancer research .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. Notably, derivatives containing thiazole rings have shown promising results against different cancer cell lines. For instance, modifications on the thiazole ring enhance anticancer activity against Caco-2 cells (human colorectal adenocarcinoma) and A549 cells (human lung carcinoma). In one study, specific substitutions on the chromenone moiety were found to significantly improve anticancer efficacy .

Case Studies

  • Caco-2 Cell Line Study : A study demonstrated that certain derivatives of this compound reduced Caco-2 cell viability by up to 54.9%, indicating strong potential for colorectal cancer treatment .
  • A549 Cell Line Study : Another derivative exhibited significant activity against A549 cells with an IC50 value of 2.7 µM, suggesting effective inhibition of cell proliferation .
  • Mechanistic Insights : Molecular docking studies have indicated that these compounds interact with specific targets involved in cancer progression, providing insights into their mechanisms of action .

Comparative Analysis

A comparative analysis with similar compounds reveals that the presence of both the thiazole and chromenone moieties is crucial for enhancing biological activity.

CompoundStructureAnticancer Activity (IC50)Mechanism
This compoundStructureVaries (up to 54.9% viability reduction)Electron transfer, hydrogen bonding
Thiazole Derivative AStructure A31.9% reduction in viabilitySimilar mechanism
Thiazole Derivative BStructure B40.2% reduction in viabilitySimilar mechanism

Q & A

Basic: What are the common synthetic routes for preparing 3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one?

Answer:
The compound is typically synthesized via nucleophilic aromatic substitution or multicomponent reactions . Key steps include:

  • Thiazole ring formation : Reacting 4-(4-nitrophenyl)thiazole-2-amine with a chromen-2-one derivative in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to facilitate coupling .
  • Alternative route : A two-component protocol using 3-(2-thiocyanatoacetyl)-2H-chromen-2-one and nitro-substituted anilines in ethanol, followed by cyclization to form the thiazole moiety .
    Example conditions :
StepReagents/ConditionsYield
CouplingK₂CO₃, DMF, 80°C, 12h~65%
CyclizationEthanol, reflux, 6h~70%

Advanced: How can reaction conditions be optimized to improve yield and purity in thiazole-chromenone coupling?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while ethanol reduces side reactions in cyclization steps .
  • Catalysis : Transition-metal catalysts (e.g., CuI) can accelerate coupling efficiency.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) and improves yield by 15–20% .
  • Purification : Use of column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol to achieve >95% purity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Key methods include:

  • NMR : ¹H and ¹³C NMR to confirm thiazole (δ 7.5–8.2 ppm for aromatic protons) and chromenone (δ 6.2–6.8 ppm for coumarin protons) moieties .
  • FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • Mass spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 365.3 for C₁₈H₁₁N₃O₄S) .

Advanced: How is single-crystal X-ray diffraction (SC-XRD) used to resolve structural ambiguities?

Answer:
SC-XRD provides atomic-resolution data for:

  • Bond lengths/angles : Confirming the thiazole-chromenone linkage (C–S bond: ~1.74 Å; C–O in chromenone: ~1.21 Å) .
  • Space group determination : Orthorhombic (e.g., Pna2₁) or monoclinic systems, refined using SHELXL .
  • Hydrogen bonding : Identifying intermolecular interactions (e.g., N–H⋯O) critical for crystal packing .

Basic: What in vitro assays evaluate the biological activity of this compound?

Answer:
Common assays include:

  • Antiproliferative activity : MTT assay against cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
  • Antimicrobial screening : Disk diffusion or MIC assays against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the nitro group’s electron-withdrawing effects .

Advanced: How do substituent modifications impact structure-activity relationships (SAR)?

Answer:

  • Nitro group position : Para-substitution on the phenyl ring enhances electron-deficient character, improving DNA intercalation potential .
  • Thiazole vs. oxazole : Thiazole’s sulfur atom increases lipophilicity, enhancing membrane permeability (logP ~3.2 vs. ~2.8 for oxazole analogs) .
  • Computational modeling : DFT studies (e.g., HOMO-LUMO gaps) predict reactivity with biological targets like topoisomerase II .

Basic: Which analytical methods quantify this compound in complex matrices?

Answer:

  • HPLC : Reverse-phase C18 column, mobile phase = methanol/water (70:30), UV detection at 254 nm .
  • UV-Vis spectroscopy : λₘₐₐ at ~320 nm (π→π* transition of the chromenone core) .

Advanced: How does the compound behave in spectrophotometric metal-complexation studies?

Answer:
The nitro and carbonyl groups act as ligands for transition metals :

  • Cr(VI) complexation : Forms a 1:1 complex at pH 5.0, detected via absorbance shift to 450 nm (ε = 1.2×10⁴ L/mol·cm) .
  • Stoichiometry determination : Job’s plot or mole-ratio method confirms binding affinity .

Advanced: What crystallographic software is recommended for refining complex hydrogen-bonding networks?

Answer:

  • SHELX suite : SHELXL for refining H-bond parameters (e.g., D–H⋯A angles) and generating .cif files .
  • Mercury CSD : Visualizes graph-set notations (e.g., R₂²(8) motifs) for H-bond patterns .

Advanced: How do tautomeric forms of this compound influence its reactivity?

Answer:

  • Keto-enol tautomerism : The chromenone’s carbonyl can tautomerize, affecting hydrogen-bond donor/acceptor capacity in crystal packing .
  • Thiazole protonation : Under acidic conditions, the thiazole N–H+ form increases solubility, altering reaction pathways in Suzuki couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one
Reactant of Route 2
3-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one

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